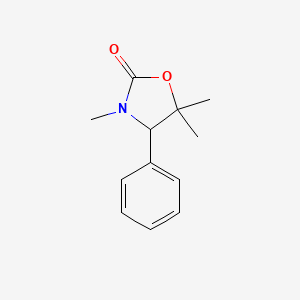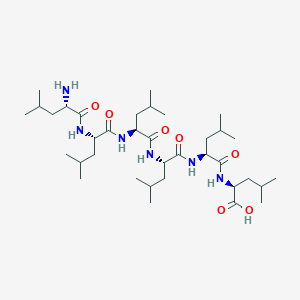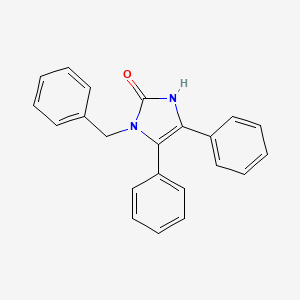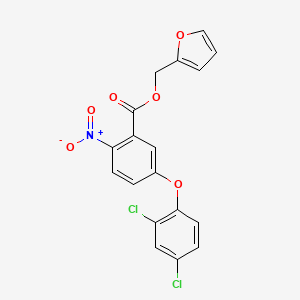
3,5,5-Trimethyl-4-phenyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-Trimethyl-4-phenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class This compound is characterized by its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethyl-4-phenyl-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another method includes the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds . These reactions typically require specific conditions such as room temperature and the presence of electron-donating or electron-withdrawing groups to enhance the yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,5,5-Trimethyl-4-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidinone compounds.
Substitution: Substitution reactions involving nucleophiles or electrophiles can modify the phenyl or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinone derivatives, which can have different functional groups attached to the phenyl or methyl groups, enhancing their chemical and biological properties.
Aplicaciones Científicas De Investigación
3,5,5-Trimethyl-4-phenyl-1,3-oxazolidin-2-one has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, contributing to the development of new materials and drugs.
Mecanismo De Acción
The mechanism of action of 3,5,5-Trimethyl-4-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of protein synthesis by binding to the bacterial ribosome . This interaction prevents the formation of essential proteins, leading to the death of the bacterial cells.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3,5,5-Trimethyl-4-phenyl-1,3-oxazolidin-2-one include:
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced resistance potential.
Contezolid: A newer oxazolidinone derivative under clinical investigation for its antibacterial properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features, such as the presence of three methyl groups and a phenyl group
Propiedades
Número CAS |
61031-57-0 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-12(2)10(13(3)11(14)15-12)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
Clave InChI |
NJMPGWRRTRYVQY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N(C(=O)O1)C)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)


![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)
![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)
![4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B14607187.png)






